1-Ethyl-2H-beta-carbolin-2-ol
Description
Properties
CAS No. |
90686-26-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-ethyl-2-hydroxypyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2O/c1-2-12-13-10(7-8-15(12)16)9-5-3-4-6-11(9)14-13/h3-8,16H,2H2,1H3 |
InChI Key |
UQOFRMRIJVPAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C3C=CC=CC3=N2)C=CN1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 1-Ethyl-2H-beta-carbolin-2-ol with structurally related β-carboline derivatives:
* Estimated based on structural analogy to .
† Calculated using PubChem’s complexity algorithm (similar core to ).
‡ Estimated from molecular descriptors in .
Key Findings and Implications
Substituent Effects on Lipophilicity: The ethyl group in the target compound confers moderate lipophilicity compared to the longer hexyl chain in ’s derivative, which significantly increases logP and may reduce aqueous solubility .
Hydrogen-Bonding and Solubility: The hydroxyl group at position 2 in the target compound introduces two hydrogen-bond donors (vs. three in the hexyl derivative’s hydroxyl at position 6), improving solubility relative to non-hydroxylated analogs like the isopropyl and fluoro derivatives .
The partially saturated tetrahydro-β-carboline cores in and derivatives reduce aromaticity, likely altering π-π stacking interactions compared to the fully aromatic target compound.
Biological Activity Trends :
- Hydroxylated β-carbolines (e.g., target compound and ’s derivative) are associated with enhanced antioxidant and neuroprotective properties due to radical scavenging by the hydroxyl group.
- Fluorinated derivatives () may exhibit improved blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Ethyl-2H-beta-carbolin-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of tryptamine derivatives with ethyl-containing carbonyl precursors. Key steps include:
- Reagent Selection : Use catalysts like POCl₃ for cyclization under anhydrous conditions .
- Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of ethylating agents (e.g., ethyl iodide) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.8–4.2 ppm for CH₂ in ¹H NMR) and the β-carboline core .
- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₃H₁₂N₂O) .
Q. What standard protocols ensure reproducibility in purity assessment of this compound?
- Methodological Answer :
- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity ≥95% .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be systematically addressed?
- Methodological Answer :
- Source Validation : Cross-reference bioactivity data (e.g., IC₅₀ values) with peer-reviewed studies, excluding non-GLP-compliant or non-dose-dependent results .
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line ATCC certification, controlled passage numbers) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of discrepancies; report confidence intervals .
Q. What strategies resolve ambiguities in the mechanistic role of this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites; validate with mutagenesis data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How should researchers design dose-response experiments to evaluate the neuroprotective effects of this compound?
- Methodological Answer :
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stressors (e.g., H₂O₂). Include positive controls (e.g., N-acetylcysteine) .
- Dose Range : Test 0.1–100 µM concentrations, ensuring solubility in DMSO ≤0.1% .
- Endpoint Assays : Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data of β-carboline derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area) .
- Machine Learning : Train models (e.g., random forest) on public datasets (ChEMBL, PubChem) to predict novel analogs .
Q. How can researchers ensure compliance with ethical and reproducibility standards when publishing studies on this compound?
- Methodological Answer :
- Data Transparency : Deposit raw spectra, assay protocols, and crystallographic data in repositories (e.g., Zenodo, Protein Data Bank) .
- Ethical Review : Obtain approval for animal/human studies from institutional boards; follow ARRIVE guidelines for preclinical reporting .
- Conflict of Interest : Disclose funding sources and affiliations in manuscripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
